![molecular formula C9H14O2 B2811742 Spiro[3.4]octane-8-carboxylic acid CAS No. 1314388-70-9](/img/structure/B2811742.png)
Spiro[3.4]octane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[3.4]octane-8-carboxylic acid is a chemical compound with the molecular formula C12H20N2O4 . It is also known as 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid . It is a white solid .
Molecular Structure Analysis
The molecular structure of this compound is inherently highly 3-dimensional . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This structure is common in spirocyclic compounds .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 256.3 . The IUPAC name is 2-(tert-butoxycarbonyl)-2,6-diazathis compound .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Spiro[3.4]octane-8-carboxylic acid and its derivatives are primarily utilized in chemical synthesis and structural analysis. Researchers have synthesized various analogues and derivatives of this compound, exploring their conformational and structural characteristics. For instance, stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, which are analogues of glutamic acid, have been prepared to mimic glutamate in a broad range of restricted conformations. These compounds might be useful in mechanistic studies or in systematically searching for biologically active compounds (Chernykh et al., 2014). Additionally, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives has been described, contributing to the understanding of their structural characteristics and potential applications in medicinal chemistry (Yong et al., 2007).
Catalysis and Reaction Mechanisms
This compound derivatives also play a significant role in studies involving catalysis and reaction mechanisms. In a study, manganese-catalyzed C(sp3)–H bond oxygenation of cyclopropane-containing mechanistic probes, including spiro[2.5]octane, was investigated, revealing insights into oxygenation pathways and the involvement of cationic intermediates. This research provides a basis for understanding and directing the chemoselectivity of C–H oxidation reactions (Galeotti et al., 2022).
Orientations Futures
Spirocyclic structures, including Spiro[3.4]octane-8-carboxylic acid, have seen a dramatic increase in attention in recent years, particularly in drug discovery . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, compared to the respective monocyclic structure . They also access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future directions in the research and application of this compound and similar compounds are promising.
Propriétés
IUPAC Name |
spiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-3-1-4-9(7)5-2-6-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMFCXHBAMTXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

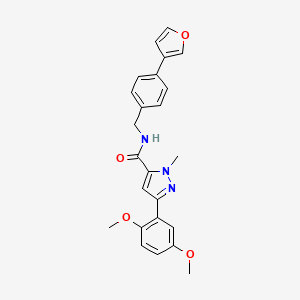
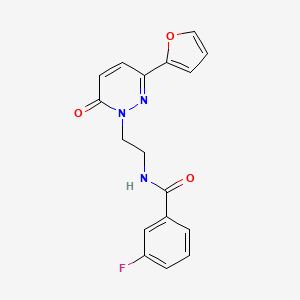
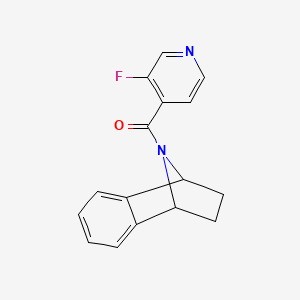
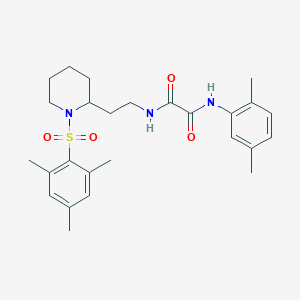
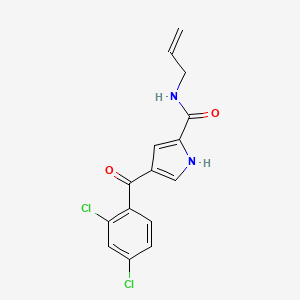
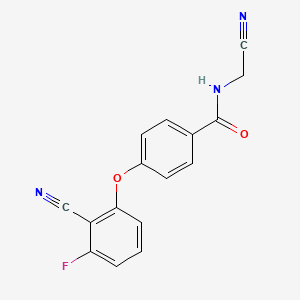
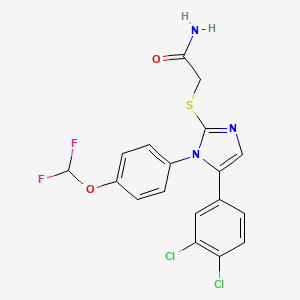
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2811671.png)
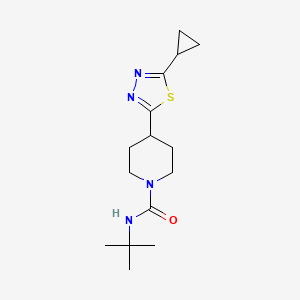
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2811674.png)
![N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B2811677.png)
![2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2811678.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2811681.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811682.png)